molecular formula C14H14N6OS B12715598 Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- CAS No. 134896-40-5

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)-

Cat. No.: B12715598
CAS No.: 134896-40-5
M. Wt: 314.37 g/mol
InChI Key: LCRKMFXRXUTCIM-UHFFFAOYSA-N
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Description

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

The synthesis of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of solvents like acetonitrile and methanol, and the reactions are typically carried out under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Propanamide, 2-((4-amino-1-phenyl-1H-pyrazolo(3,4-d)pyrimidin-6-yl)thio)- involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy .

Properties

CAS No.

134896-40-5

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

2-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)sulfanylpropanamide

InChI

InChI=1S/C14H14N6OS/c1-8(12(16)21)22-14-18-11(15)10-7-17-20(13(10)19-14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,16,21)(H2,15,18,19)

InChI Key

LCRKMFXRXUTCIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)SC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)N

Origin of Product

United States

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